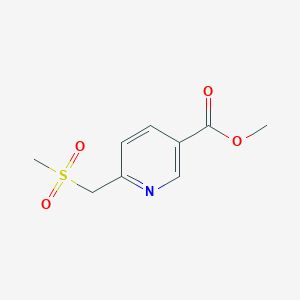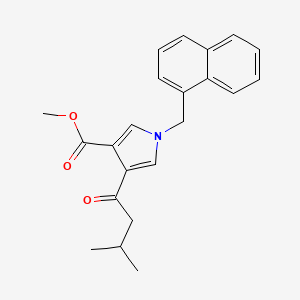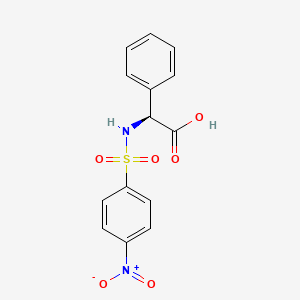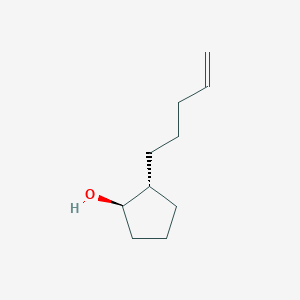
(1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol: is an organic compound with the molecular formula C10H18O It consists of a cyclopentane ring substituted with a pentenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 4-pentenyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclopentanone to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 4-pentenylcyclopentene. This two-step process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base (e.g., sodium hydroxide).
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
Chemistry: (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecules.
Biology: In biological research, this compound can be used to study the effects of cyclopentanol derivatives on cellular processes and metabolic pathways.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity that can be harnessed for treating diseases.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biochemical pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.
2-Penten-1-ol: An unsaturated alcohol with a double bond in the pentenyl chain.
Cyclopentylmethanol: A compound with a hydroxyl group attached to a cyclopentyl ring via a methylene bridge.
Uniqueness: (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and a pentenyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1R,2R)-2-pent-4-enylcyclopentan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h2,9-11H,1,3-8H2/t9-,10-/m1/s1 |
Clé InChI |
DAVYAFRKGXDPCW-NXEZZACHSA-N |
SMILES isomérique |
C=CCCC[C@@H]1CCC[C@H]1O |
SMILES canonique |
C=CCCCC1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


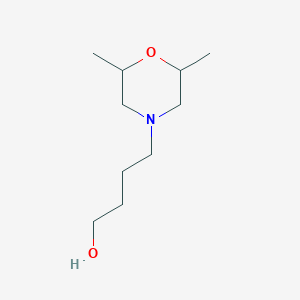

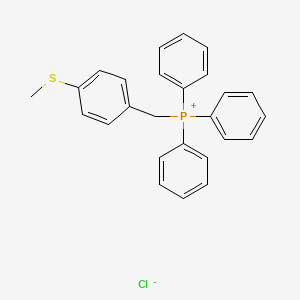
![7-Amino-6-nitrothieno[3,2-b]pyridine](/img/structure/B8519074.png)
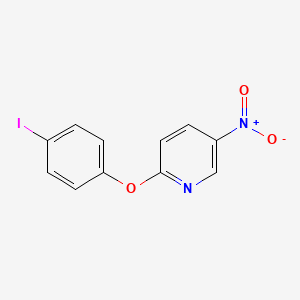
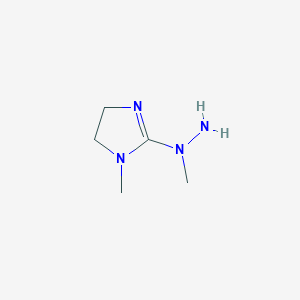
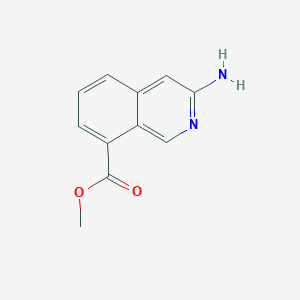
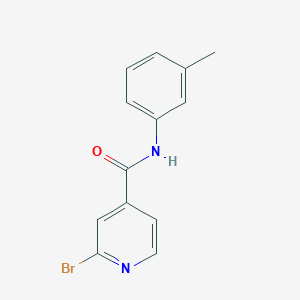
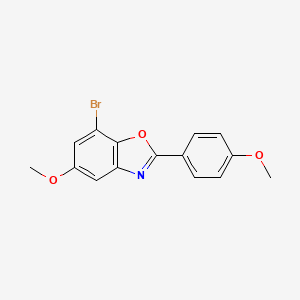
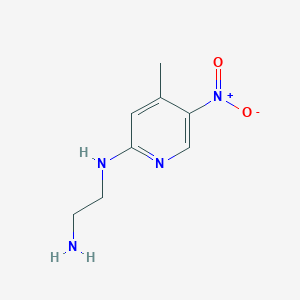
![1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8519101.png)
